molecular formula C15H10ClF3O2S B14583793 (2-{[4-Chloro-3-(trifluoromethyl)phenyl]sulfanyl}phenyl)acetic acid CAS No. 61150-44-5

(2-{[4-Chloro-3-(trifluoromethyl)phenyl]sulfanyl}phenyl)acetic acid

Cat. No.: B14583793
CAS No.: 61150-44-5
M. Wt: 346.8 g/mol
InChI Key: JINZTZLHABAELU-UHFFFAOYSA-N
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Description

(2-{[4-Chloro-3-(trifluoromethyl)phenyl]sulfanyl}phenyl)acetic acid is an organic compound characterized by the presence of a chlorinated and trifluoromethylated aromatic ring connected to a phenylacetic acid moiety via a sulfanyl linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-{[4-Chloro-3-(trifluoromethyl)phenyl]sulfanyl}phenyl)acetic acid typically involves the following steps:

    Starting Materials: The synthesis begins with 4-chloro-3-(trifluoromethyl)thiophenol and 2-bromophenylacetic acid.

    Formation of the Sulfanyl Linkage: The thiophenol is reacted with the bromophenylacetic acid in the presence of a base such as potassium carbonate (K2CO3) in a polar aprotic solvent like dimethylformamide (DMF) to form the sulfanyl linkage.

    Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the final compound in high purity.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated purification systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

(2-{[4-Chloro-3-(trifluoromethyl)phenyl]sulfanyl}phenyl)acetic acid can undergo various types of chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).

    Reduction: The aromatic rings can be reduced under specific conditions, although this is less common due to the stability of the aromatic system.

    Substitution: The chloro and trifluoromethyl groups can participate in nucleophilic aromatic substitution reactions, especially under the influence of strong nucleophiles.

Common Reagents and Conditions

    Oxidation: H2O2, m-CPBA

    Reduction: Catalytic hydrogenation

    Substitution: Sodium methoxide (NaOCH3), potassium tert-butoxide (KOtBu)

Major Products

    Oxidation: Sulfoxide or sulfone derivatives

    Reduction: Reduced aromatic compounds

    Substitution: Substituted aromatic derivatives

Scientific Research Applications

(2-{[4-Chloro-3-(trifluoromethyl)phenyl]sulfanyl}phenyl)acetic acid has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2-{[4-Chloro-3-(trifluoromethyl)phenyl]sulfanyl}phenyl)acetic acid involves its interaction with specific molecular targets. The compound’s sulfanyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially altering their activity. The aromatic rings may also engage in π-π interactions with other aromatic systems, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 4-Chloro-3-(trifluoromethyl)phenylacetic acid
  • 2-(4-Chlorophenyl)acetic acid
  • 2-(3-Trifluoromethylphenyl)acetic acid

Uniqueness

(2-{[4-Chloro-3-(trifluoromethyl)phenyl]sulfanyl}phenyl)acetic acid is unique due to the presence of both a chlorinated and trifluoromethylated aromatic ring connected via a sulfanyl linkage. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

CAS No.

61150-44-5

Molecular Formula

C15H10ClF3O2S

Molecular Weight

346.8 g/mol

IUPAC Name

2-[2-[4-chloro-3-(trifluoromethyl)phenyl]sulfanylphenyl]acetic acid

InChI

InChI=1S/C15H10ClF3O2S/c16-12-6-5-10(8-11(12)15(17,18)19)22-13-4-2-1-3-9(13)7-14(20)21/h1-6,8H,7H2,(H,20,21)

InChI Key

JINZTZLHABAELU-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)CC(=O)O)SC2=CC(=C(C=C2)Cl)C(F)(F)F

Origin of Product

United States

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